(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate
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Overview
Description
The compound “(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a benzofuran moiety, an isoxazole ring, a thiophene ring, and an acrylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and the acrylate ester group. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry would typically be used to confirm the structure .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .Scientific Research Applications
Synthesis and Characterization
The compound and its analogs have been synthesized and characterized to explore their structural properties and potential applications in materials science and biology. For instance, derivatives of benzofuran and thiophene have been investigated for their photopolymerization properties, demonstrating potential applications in coatings and adhesives with improved performance and stability under visible light exposure (Wu et al., 2016), (Wu et al., 2017).
Biological Activity
The biological activity of compounds related to “(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate” has been a subject of interest, particularly in the context of their cytotoxic effects against various cancer cell lines. A study on neolignans from Daphniphyllum macropodum Miq., which share structural similarities with benzofuran derivatives, showed significant antiproliferative activity on human NSCLC A549 and H460 cell lines, indicating potential for development into anticancer agents (Ma et al., 2017).
Material Science Applications
The compound’s analogs have been explored for their use in material science, such as in the development of photoinitiators for visible light polymerization. These studies highlight the potential of benzofuran and thiophene derivatives in creating high-performance materials with applications ranging from food packaging to biomedical fields due to their effective polymerization activity and low migration properties (Wu et al., 2016), (Wu et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzofuran and isoxazole derivatives, have been found to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The interaction of these compounds with their targets can lead to changes in the target’s function, potentially altering cellular processes. This could involve inhibiting or activating the target, or modulating its activity in some other way .
Biochemical Pathways
The changes in target function can affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, its modulation by the compound could alter the flow of metabolites through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial in determining its bioavailability. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence how well it is absorbed, how widely it is distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
The ultimate effects of the compound’s action will depend on the specific cellular processes it influences. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action. For example, the compound’s stability and activity could be affected by the pH of its environment, and its efficacy could be influenced by interactions with other molecules .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c21-19(8-7-15-5-3-9-25-15)22-12-14-11-18(24-20-14)17-10-13-4-1-2-6-16(13)23-17/h1-11H,12H2/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNNQJJUHMMZMR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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